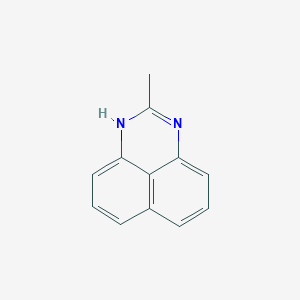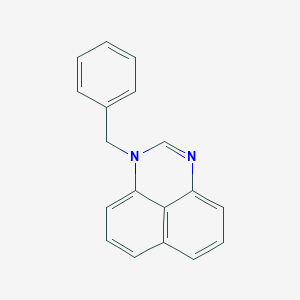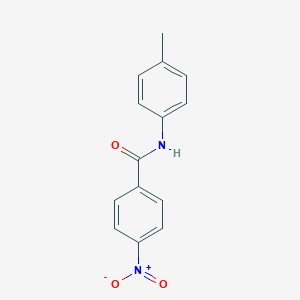![molecular formula C23H15N3 B188158 2,3-Diphenylpyrido[3,2-f]quinoxaline CAS No. 87967-75-7](/img/structure/B188158.png)
2,3-Diphenylpyrido[3,2-f]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diphenylpyrido[3,2-f]quinoxaline (DPQ) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DPQ belongs to the family of pyridoquinoxaline derivatives, which have been extensively studied for their diverse pharmacological activities.
作用機序
The mechanism of action of 2,3-Diphenylpyrido[3,2-f]quinoxaline is not fully understood. However, it has been proposed that 2,3-Diphenylpyrido[3,2-f]quinoxaline exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. For example, 2,3-Diphenylpyrido[3,2-f]quinoxaline has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 2,3-Diphenylpyrido[3,2-f]quinoxaline has also been reported to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and immune response.
Biochemical and physiological effects:
2,3-Diphenylpyrido[3,2-f]quinoxaline has been shown to have significant biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. 2,3-Diphenylpyrido[3,2-f]quinoxaline has also been shown to inhibit the replication of various viruses, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, 2,3-Diphenylpyrido[3,2-f]quinoxaline has been shown to have neuroprotective effects and could be used in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
2,3-Diphenylpyrido[3,2-f]quinoxaline has several advantages and limitations for lab experiments. One of the main advantages of 2,3-Diphenylpyrido[3,2-f]quinoxaline is its broad spectrum of pharmacological activities, which makes it a promising candidate for the development of new drugs. However, 2,3-Diphenylpyrido[3,2-f]quinoxaline has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo. 2,3-Diphenylpyrido[3,2-f]quinoxaline is also cytotoxic at high concentrations, which can limit its use in cell-based assays.
将来の方向性
There are several future directions for the research on 2,3-Diphenylpyrido[3,2-f]quinoxaline. One of the main areas of interest is the development of new 2,3-Diphenylpyrido[3,2-f]quinoxaline derivatives with improved pharmacological properties. Another area of research is the elucidation of the mechanism of action of 2,3-Diphenylpyrido[3,2-f]quinoxaline, which could lead to the development of more specific and effective drugs. In addition, the potential use of 2,3-Diphenylpyrido[3,2-f]quinoxaline in the treatment of neurodegenerative disorders and viral infections warrants further investigation.
合成法
2,3-Diphenylpyrido[3,2-f]quinoxaline can be synthesized by the condensation of 2-aminobenzophenone and 1,2-diaminobenzene in the presence of a suitable catalyst. The reaction proceeds via a cyclization process, leading to the formation of 2,3-Diphenylpyrido[3,2-f]quinoxaline. The purity and yield of the synthesized 2,3-Diphenylpyrido[3,2-f]quinoxaline can be improved by using various purification techniques, such as column chromatography and recrystallization.
科学的研究の応用
2,3-Diphenylpyrido[3,2-f]quinoxaline has been studied extensively for its potential therapeutic applications. It has been reported to exhibit anticancer, antiviral, and antimicrobial activities. 2,3-Diphenylpyrido[3,2-f]quinoxaline has also been shown to have neuroprotective properties and could be used in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
87967-75-7 |
|---|---|
製品名 |
2,3-Diphenylpyrido[3,2-f]quinoxaline |
分子式 |
C23H15N3 |
分子量 |
333.4 g/mol |
IUPAC名 |
2,3-diphenylpyrido[3,2-f]quinoxaline |
InChI |
InChI=1S/C23H15N3/c1-3-8-16(9-4-1)21-22(17-10-5-2-6-11-17)26-23-18-12-7-15-24-19(18)13-14-20(23)25-21/h1-15H |
InChIキー |
KXGCASPZOHERBM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C4=C(C=C3)N=CC=C4)N=C2C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C4=C(C=C3)N=CC=C4)N=C2C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




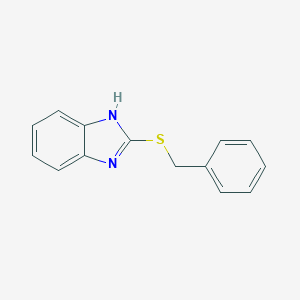
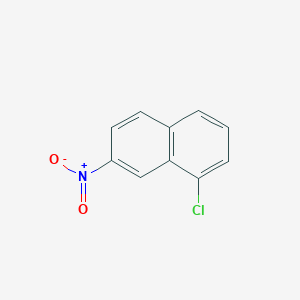
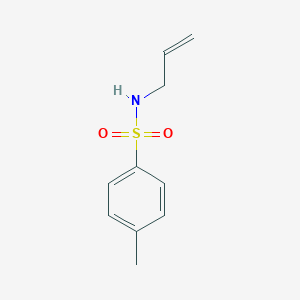

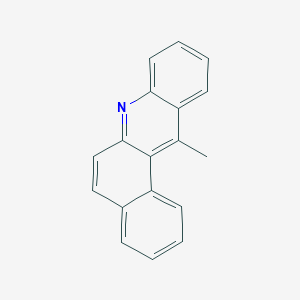


![2-[4-(7-Chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B188095.png)

